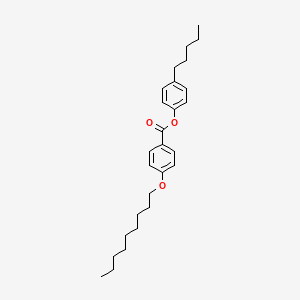

4-Pentylphenyl 4-(nonyloxy)benzoate

Description

Properties

CAS No. |

113518-78-8 |

|---|---|

Molecular Formula |

C27H38O3 |

Molecular Weight |

410.6 g/mol |

IUPAC Name |

(4-pentylphenyl) 4-nonoxybenzoate |

InChI |

InChI=1S/C27H38O3/c1-3-5-7-8-9-10-12-22-29-25-20-16-24(17-21-25)27(28)30-26-18-14-23(15-19-26)13-11-6-4-2/h14-21H,3-13,22H2,1-2H3 |

InChI Key |

AHARXOUOWQCSRZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCCCC |

Origin of Product |

United States |

Methodologies for the Synthesis and Purification of 4 Pentylphenyl 4 Nonyloxy Benzoate

Optimized Synthetic Routes for 4-Pentylphenyl 4-(nonyloxy)benzoate

The creation of 4-pentylphenyl 4-(nonyloxy)benzoate is primarily achieved through esterification, a fundamental reaction in organic synthesis that forms an ester from a carboxylic acid and an alcohol. The general reaction for the synthesis of related phenyl benzoate (B1203000) esters involves the coupling of a 4-alkoxybenzoic acid with a 4-alkylphenol. tubitak.gov.tr

Esterification Reactions in the Formation of 4-Pentylphenyl 4-(nonyloxy)benzoate

The most common and efficient method for synthesizing 4-pentylphenyl 4-(nonyloxy)benzoate is the Steglich esterification. This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst. organic-chemistry.org The reaction is typically carried out in a dry, aprotic solvent such as dichloromethane (B109758) (CH2Cl2) at room temperature. tubitak.gov.trnih.gov

The general steps for the Steglich esterification are as follows:

4-(Nonyloxy)benzoic acid and 4-pentylphenol (B72810) are dissolved in anhydrous dichloromethane.

A catalytic amount of DMAP is added to the solution.

DCC, dissolved in a small amount of dichloromethane, is added dropwise to the reaction mixture, which is often cooled in an ice bath to control the initial exothermic reaction.

The reaction is then stirred at room temperature for several hours (typically 12-24 hours) to ensure completion. tubitak.gov.tr

The byproduct of this reaction, dicyclohexylurea (DCU), is poorly soluble in dichloromethane and can be removed by filtration.

An alternative, though less common for this specific class of compounds, is the Schotten-Baumann reaction, which involves the reaction of the corresponding acid chloride (4-(nonyloxy)benzoyl chloride) with the phenol (B47542) (4-pentylphenol) in the presence of a base, such as aqueous sodium hydroxide.

Strategic Approaches for Yield Maximization in 4-Pentylphenyl 4-(nonyloxy)benzoate Synthesis

To maximize the yield of the desired ester, several strategic approaches can be employed:

Stoichiometry of Reactants: While a 1:1 molar ratio of the carboxylic acid and phenol is theoretically required, a slight excess of one of the reactants, often the more commercially available or easily removable one, can be used to drive the reaction to completion.

Reaction Conditions: The use of a highly efficient catalyst system like DCC/DMAP is crucial. DMAP acts as an acyl transfer catalyst, significantly accelerating the reaction and suppressing the formation of N-acylurea, a common side product in DCC-mediated esterifications. organic-chemistry.org Maintaining anhydrous (dry) conditions is essential to prevent the hydrolysis of DCC and the acid anhydride (B1165640) intermediate.

Reaction Monitoring: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of the reaction. iajpr.com By spotting the reaction mixture alongside the starting materials, one can determine when the starting materials have been consumed, preventing unnecessarily long reaction times which can lead to side reactions and decomposition of the product.

Advanced Purification Techniques for 4-Pentylphenyl 4-(nonyloxy)benzoate

The purity of liquid crystals is paramount for their performance. Even small amounts of impurities can significantly alter the transition temperatures and the mesophase behavior. Therefore, rigorous purification is a critical step.

Chromatographic Separations for Enhanced Purity

Column chromatography is a widely used and effective method for the purification of 4-pentylphenyl 4-(nonyloxy)benzoate. tubitak.gov.trnih.gov

Stationary Phase: Silica gel is the most common stationary phase used for the purification of phenyl benzoate liquid crystals. tubitak.gov.trnih.gov

Eluent System: A mixture of a non-polar solvent and a slightly more polar solvent is typically used as the eluent. A common eluent system is a mixture of hexane (B92381) and ethyl acetate. The polarity of the eluent mixture is optimized to achieve good separation between the desired product and any unreacted starting materials or byproducts. The progress of the separation is monitored by TLC.

Recrystallization Protocols for 4-Pentylphenyl 4-(nonyloxy)benzoate

Recrystallization is a powerful technique for obtaining highly pure crystalline solids. For 4-pentylphenyl 4-(nonyloxy)benzoate, this is often the final purification step.

Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the compound well at its boiling point but poorly at low temperatures. For many phenyl benzoate liquid crystals, ethanol (B145695) or a mixture of ethanol and water is a suitable recrystallization solvent. iajpr.com

Procedure: The crude product obtained from chromatography is dissolved in a minimal amount of the hot recrystallization solvent. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the yield of the crystals. The purified crystals are then collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum.

Spectroscopic Verification of 4-Pentylphenyl 4-(nonyloxy)benzoate Structure

| Technique | Expected Observations for 4-Pentylphenyl 4-(alkoxy)benzoate Structure |

|---|---|

| 1H NMR | - Aromatic protons in the range of 6.8-8.2 ppm.

|

| 13C NMR | - Carbonyl carbon (C=O) of the ester at approximately 165 ppm.

|

| IR Spectroscopy | - A strong absorption band around 1735 cm-1 corresponding to the C=O stretching of the ester group.

|

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of 4-pentylphenyl 4-(nonyloxy)benzoate. Both ¹H and ¹³C NMR are employed to provide a detailed map of the molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 4-pentylphenyl 4-(nonyloxy)benzoate exhibits characteristic signals for each distinct proton environment in the molecule. The aromatic protons typically appear in the downfield region, between δ 6.8 and 8.2 ppm. The protons on the benzoate ring, being adjacent to the electron-withdrawing carbonyl group, are expected to resonate at a lower field than those on the pentylphenyl ring. Specifically, the two protons ortho to the ester linkage on the benzoate ring would appear as a doublet around δ 8.1-8.2 ppm, while the two protons ortho to the nonyloxy group would be a doublet at approximately δ 6.9-7.0 ppm. The protons of the pentylphenyl ring would show two doublets in the range of δ 7.1-7.3 ppm.

The aliphatic protons of the nonyloxy and pentyl chains resonate in the upfield region. The triplet corresponding to the methylene protons of the nonyloxy group directly attached to the oxygen atom (O-CH₂) is typically found around δ 4.0-4.1 ppm. nih.gov The methylene protons of the pentyl group attached to the phenyl ring appear as a triplet around δ 2.6 ppm. The other methylene protons of both alkyl chains create a complex multiplet in the region of δ 1.2-1.8 ppm. The terminal methyl protons of both the nonyl and pentyl groups will each appear as a triplet at approximately δ 0.9 ppm. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the molecular structure by showing distinct signals for each carbon atom. The carbonyl carbon of the ester group is highly deshielded and appears at a characteristic chemical shift of around δ 164-166 ppm. rsc.org The aromatic carbons resonate in the range of δ 114-151 ppm. The carbon atoms directly bonded to the ester oxygen and the nonyloxy oxygen (C-O) are found at lower fields within this region, typically around δ 150.8 and δ 163 ppm respectively, while the other aromatic carbons appear at higher fields. rsc.org The aliphatic carbons of the pentyl and nonyloxy chains are observed in the upfield region of the spectrum, from approximately δ 14 to 32 ppm. nih.gov The carbon of the O-CH₂ group in the nonyloxy chain is typically found around δ 68 ppm. nih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Pentylphenyl 4-(nonyloxy)benzoate

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in 4-pentylphenyl 4-(nonyloxy)benzoate, thereby confirming its successful synthesis.

Infrared (IR) Spectroscopy: The IR spectrum provides diagnostic absorption bands for the key functional groups. The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the C=O stretching vibration of the ester group, which is expected to appear in the region of 1720-1740 cm⁻¹. researchgate.net The C-O stretching vibrations of the ester group will give rise to two bands, one for the C(=O)-O stretch around 1270 cm⁻¹ and another for the O-C (alkyl) stretch around 1160 cm⁻¹. The presence of the aromatic rings is confirmed by the C=C stretching vibrations within the ring, which typically appear as a series of absorptions in the 1450-1610 cm⁻¹ range. The C-H stretching vibrations of the aromatic rings are observed as weak bands above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the pentyl and nonyloxy chains appear as strong bands in the 2850-2960 cm⁻¹ region. nist.gov

Interactive Data Table: Key IR and Raman Vibrational Frequencies for 4-Pentylphenyl 4-(nonyloxy)benzoate

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight and elemental composition of 4-pentylphenyl 4-(nonyloxy)benzoate. Electron ionization (EI) is a common method used for the analysis of such organic molecules.

In the mass spectrum of 4-pentylphenyl 4-(nonyloxy)benzoate, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. The exact mass can be determined using high-resolution mass spectrometry (HRMS), which provides strong evidence for the molecular formula.

In addition to the molecular ion peak, the mass spectrum will also show a characteristic fragmentation pattern that can be used to further confirm the structure. The ester linkage is a common site for fragmentation. Cleavage of the bond between the carbonyl group and the phenoxy oxygen can lead to the formation of a 4-(nonyloxy)benzoyl cation. Another significant fragmentation pathway involves the cleavage of the alkyl chains, leading to a series of peaks separated by 14 Da (corresponding to CH₂ units). The fragmentation pattern provides a fingerprint that is unique to the molecule and can be used for its unambiguous identification.

Characterization of Liquid Crystalline Mesophases in 4 Pentylphenyl 4 Nonyloxy Benzoate

Thermal Analysis Techniques for Phase Transition Identification

Thermal analysis is a cornerstone in the study of liquid crystals, providing critical data on the temperatures at which the material transitions between different states (e.g., crystalline, liquid crystalline, and isotropic liquid).

Differential Scanning Calorimetry (DSC) is employed to measure the heat flow associated with phase transitions as a function of temperature. In a typical DSC experiment, a small sample of 4-Pentylphenyl 4-(nonyloxy)benzoate would be heated and cooled at a controlled rate. The resulting thermogram plots heat flow against temperature, with peaks indicating the absorption or release of heat during a phase transition. The temperature at the peak maximum is taken as the transition temperature, and the area under the peak corresponds to the enthalpy change (ΔH) of the transition.

For compounds in this homologous series, multiple peaks are often observed, corresponding to transitions from the crystalline solid to various liquid crystalline phases (e.g., smectic or nematic) and finally to the isotropic liquid state upon heating. The reverse transitions are observed upon cooling. The enthalpy values provide insight into the degree of molecular ordering of the phases; transitions from a more ordered to a less ordered state are endothermic.

Table 1: Hypothetical Phase Transition Temperatures and Enthalpies for 4-Pentylphenyl 4-(nonyloxy)benzoate Determined by DSC

| Transition | Temperature (°C) on Heating | Enthalpy (kJ/mol) on Heating | Temperature (°C) on Cooling | Enthalpy (kJ/mol) on Cooling |

| Crystal to Smectic | 65.0 | 25.0 | Smectic to Crystal | 55.0 |

| Smectic to Nematic | 82.5 | 1.5 | Nematic to Smectic | 81.0 |

| Nematic to Isotropic | 95.0 | 0.8 | Isotropic to Nematic | 94.5 |

Note: This data is representative of similar compounds and is for illustrative purposes.

Polarizing Optical Microscopy (POM) is a vital technique for the direct observation and identification of liquid crystalline phases. A thin sample of the material is placed between two crossed polarizers on a temperature-controlled stage. Isotropic liquids appear dark (extinguished) under these conditions, while anisotropic liquid crystalline phases are birefringent and transmit light, producing characteristic optical textures.

Each type of liquid crystal phase (e.g., nematic, smectic A, smectic C) exhibits a unique texture, which arises from the specific arrangement of the molecules. By observing the textures as the sample is heated and cooled, the phase transitions identified by DSC can be visually confirmed and the type of mesophase identified. For example, the nematic phase is often characterized by a "schlieren" or "threaded" texture, while smectic phases may show "focal conic" or "fan-shaped" textures.

Structural Analysis of Mesophases via X-ray Diffraction

X-ray diffraction (XRD) provides detailed information about the molecular arrangement within the liquid crystalline phases, such as layer spacing in smectic phases and intermolecular distances.

Small-Angle X-ray Scattering (SAXS) is particularly useful for characterizing layered structures, such as those found in smectic phases. A collimated beam of X-rays is passed through the sample, and the resulting scattering pattern is recorded at very small angles. For a smectic phase, a sharp, intense peak is observed in the small-angle region, corresponding to the periodic arrangement of the layers. The position of this peak (q) can be used to calculate the layer spacing (d) using Bragg's law (d = 2π/q). This measured layer spacing can then be compared to the calculated molecular length to gain insight into the arrangement of molecules within the layers (e.g., tilted or interdigitated).

Wide-Angle X-ray Scattering (WAXS) provides information on the short-range order within the material. In the nematic and smectic phases, a broad, diffuse peak is typically observed in the wide-angle region. This peak corresponds to the average distance between adjacent molecules, providing a measure of the short-range intermolecular correlations. In the crystalline state, multiple sharp peaks are observed in the WAXS pattern, indicative of a well-defined, three-dimensional lattice structure.

Table 2: Representative X-ray Diffraction Data for Mesophases of a Phenyl Benzoate (B1203000) Compound

| Mesophase | SAXS Peak (q) | Calculated Layer Spacing (d) (Å) | WAXS Peak (2θ) | Average Intermolecular Distance (Å) |

| Smectic A | 0.20 Å⁻¹ | 31.4 | 19.5° | 4.5 |

| Nematic | - | - | 19.8° | 4.4 |

Note: This data is representative and serves as an example of typical findings for such compounds.

Optical Textural Investigations of 4-Pentylphenyl 4-(nonyloxy)benzoate Mesophases

The detailed study of the optical textures observed via POM provides confirmatory evidence for the phase assignments made by DSC and XRD. Upon cooling from the isotropic liquid, the formation of the nematic phase in similar compounds is often observed as small droplets that coalesce into a larger domain exhibiting a schlieren texture with characteristic two- and four-brush defects. Further cooling into a smectic A phase would typically show the growth of fan-shaped or focal-conic textures from the nematic phase. These textures are a direct visualization of the long-range orientational and, in the case of smectic phases, positional order of the molecules.

Investigation of Anisotropic Optical Properties of 4 Pentylphenyl 4 Nonyloxy Benzoate

Measurement of Birefringence and Refractive Indices

The optical anisotropy of a liquid crystal is quantified by its birefringence (Δn), which is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices. These indices correspond to the refractive index experienced by light polarized parallel and perpendicular to the liquid crystal director, respectively. The measurement of these refractive indices is a fundamental step in characterizing the optical properties of a liquid crystal.

For the homologous series of 4-Pentylphenyl 4-n-benzoate derivatives, which includes the nonyloxy variant, refractive indices have been determined using various methods. Current time information in Dallas County, US. These studies reveal a dependency of the refractive index on the length of the alkyl chain. As a calamitic (rod-shaped) liquid crystal, 4-Pentylphenyl 4-(nonyloxy)benzoate is expected to exhibit positive birefringence, where nₑ > nₒ. This is a characteristic feature of nematic liquid crystals where the elongated molecules align with their long axes parallel to each other.

While specific experimental values for 4-Pentylphenyl 4-(nonyloxy)benzoate are not extensively tabulated in publicly accessible literature, the general trend observed in its homologous series suggests that the refractive index values are comparable to those of widely used liquid crystal mixtures like E7. Current time information in Dallas County, US. The table below provides a representative set of expected refractive indices and the calculated birefringence for 4-Pentylphenyl 4-(nonyloxy)benzoate at a specific wavelength and temperature, based on the properties of similar compounds.

| Optical Property | Symbol | Expected Value |

|---|---|---|

| Extraordinary Refractive Index | nₑ | ~1.611 |

| Ordinary Refractive Index | nₒ | ~1.498 |

| Birefringence | Δn = nₑ - nₒ | ~0.113 |

Dispersion Characteristics of Optical Anisotropy

The refractive indices and, consequently, the birefringence of a liquid crystal are not constant but vary with the wavelength of light. This phenomenon is known as dispersion. The study of the dispersion characteristics of 4-Pentylphenyl 4-(nonyloxy)benzoate is crucial for its potential applications in devices that operate over a range of wavelengths.

Research on 4-Pentylphenyl 4-n-benzoate derivatives has involved measuring their electronic absorbance and fluorescence spectra in various solvents. Current time information in Dallas County, US. These measurements allow for the identification of electronic transitions, such as π*←π transitions, which are inherently wavelength-dependent. Current time information in Dallas County, US. The analysis of these spectra helps in understanding how the material interacts with light at different energies.

The forbidden energy gap of these materials, determined using the Tauc method, has been found to be around 4.1 to 4.5 eV and shows a decrease as the alkyl chain length increases. Current time information in Dallas County, US. This indicates that the nonyloxy derivative would have a slightly lower energy gap compared to its shorter-chain counterparts. This variation in the energy gap influences the absorption edge of the material, which is a key aspect of its dispersion characteristics in the ultraviolet region. The refractive index typically increases as the wavelength approaches the absorption bands from the visible region.

Electro-Optical Switching Dynamics in 4-Pentylphenyl 4-(nonyloxy)benzoate

The ability to control the orientation of liquid crystal molecules with an external electric field is the basis for most of their applications in displays and other electro-optical devices. The dynamics of this reorientation, known as electro-optical switching, are characterized by parameters such as the threshold voltage and the switching times (rise and decay times).

For a nematic liquid crystal like 4-Pentylphenyl 4-(nonyloxy)benzoate, the application of an electric field above a certain threshold would cause the molecules to align with the field. This reorientation changes the effective refractive index of the liquid crystal layer, thereby modulating the light passing through it.

Analysis of Anisotropic Dielectric and Electrical Characteristics of 4 Pentylphenyl 4 Nonyloxy Benzoate

Determination of Dielectric Permittivity and Anisotropy

No published data were found regarding the dielectric permittivity (ε) and dielectric anisotropy (Δε) of 4-Pentylphenyl 4-(nonyloxy)benzoate. This includes values for the parallel (ε∥) and perpendicular (ε⊥) components of the dielectric permittivity in any of its potential liquid crystalline phases.

Frequency Dependence of Dielectric Properties in Mesophases

There is no available information on the frequency-dependent dielectric behavior of 4-Pentylphenyl 4-(nonyloxy)benzoate in its mesophases. Studies on dielectric relaxation spectroscopy, which would provide insights into the molecular dynamics as a function of frequency, have not been found for this specific compound.

Investigation of Electrical Conductivity and its Anisotropy in Ordered Phases

Specific data on the electrical conductivity (σ) and its anisotropy (Δσ) for 4-Pentylphenyl 4-(nonyloxy)benzoate in its ordered phases are not present in the reviewed literature. This includes the parallel (σ∥) and perpendicular (σ⊥) components of the electrical conductivity.

Rheological Behavior Studies of 4 Pentylphenyl 4 Nonyloxy Benzoate

Flow-Alignment Characteristics within Liquid Crystalline Phases

The behavior of the liquid crystal director under shear flow is another crucial rheological property. Depending on the material parameters, the director can either align at a specific angle (the Leslie angle, θ₀) in the shear plane, a phenomenon known as flow alignment, or it can continuously rotate, leading to director tumbling. This behavior is governed by the Leslie viscosity coefficients, particularly α₂ and α₃. A material is flow-aligning if the ratio of these coefficients, known as the flow-alignment parameter (λ = -α₂/α₃), is greater than or equal to 1.

There is no specific information available in published research concerning the flow-alignment characteristics of 4-Pentylphenyl 4-(nonyloxy)benzoate. Therefore, it is not possible to state whether this compound is flow-aligning or tumbling in its nematic phase, nor can any data on its Leslie angle as a function of temperature be presented.

For a typical flow-aligning nematic liquid crystal, the Leslie angle is small and can be determined experimentally using techniques like rheo-optical measurements, where the change in birefringence of the sample is monitored under shear.

A hypothetical data table illustrating how such findings might be presented is shown below. It is important to emphasize that this table is for illustrative purposes only and is not based on actual experimental data for 4-Pentylphenyl 4-(nonyloxy)benzoate.

| Temperature (K) | Flow-Alignment Parameter (λ) | Leslie Angle (θ₀) (degrees) |

| Tₙᵢ - 1 | Data not available | Data not available |

| Tₙᵢ - 5 | Data not available | Data not available |

| Tₙᵢ - 10 | Data not available | Data not available |

| (This is a hypothetical table structure. Tₙᵢ refers to the nematic-isotropic transition temperature.) |

Computational and Theoretical Modeling of 4 Pentylphenyl 4 Nonyloxy Benzoate

Molecular Dynamics (MD) Simulations of Molecular Organization and Dynamics

For a molecule such as 4-Pentylphenyl 4-(nonyloxy)benzoate, Molecular Dynamics (MD) simulations would be a powerful tool to investigate its collective behavior and the formation of liquid crystalline phases. Researchers would typically employ all-atom or united-atom force fields to model the inter- and intramolecular interactions.

A typical MD study would involve simulating a system of several hundred molecules in a periodic simulation box. By controlling temperature and pressure, one could observe the spontaneous self-assembly of the molecules into different mesophases (e.g., nematic, smectic). Analysis of the simulation trajectories would yield valuable information about:

Orientational Order: The degree to which the long molecular axes of the molecules align along a common director.

Positional Order: The arrangement of the centers of mass of the molecules, which distinguishes between nematic and smectic phases.

Transport Properties: Calculation of diffusion coefficients and rotational correlation times.

However, no specific MD simulation data has been published for 4-Pentylphenyl 4-(nonyloxy)benzoate.

Density Functional Theory (DFT) Calculations for Molecular Conformation and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical method that would be applied to a single molecule of 4-Pentylphenyl 4-(nonyloxy)benzoate to understand its intrinsic properties. These calculations are fundamental for parameterizing the force fields used in MD simulations and for gaining insights into the molecule's geometry and electronic characteristics.

A DFT study would typically calculate:

Electronic Properties: The distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular dipole moment. These properties are key to understanding intermolecular electrostatic interactions.

Vibrational Frequencies: Prediction of the infrared and Raman spectra, which can be used to correlate with experimental spectroscopic data.

Without specific DFT studies on 4-Pentylphenyl 4-(nonyloxy)benzoate, no data on its optimized geometry or electronic structure is available.

Theoretical Prediction of Mesophase Stability and Order Parameters

The prediction of mesophase stability and order parameters for a new liquid crystal is a significant challenge in computational materials science. Theories such as the Maier-Saupe mean-field theory provide a foundational understanding of the nematic-isotropic phase transition based on anisotropic intermolecular interactions.

More advanced computational approaches combine information from DFT calculations (e.g., molecular shape and polarizability) with statistical mechanics models or MD simulations to predict transition temperatures and the degree of order in the mesophase. These predictions are often compared with experimental data from techniques like differential scanning calorimetry (DSC) and optical microscopy.

For 4-Pentylphenyl 4-(nonyloxy)benzoate, the lack of dedicated computational studies means that no theoretical predictions for its mesophase stability or order parameters have been reported in the literature.

Computational Insights into Intermolecular Interactions and Self-Assembly

Understanding the non-covalent interactions between molecules is paramount to explaining the formation of liquid crystalline phases. Computational methods can dissect the various contributions to the total interaction energy between a pair or a larger assembly of molecules.

For a system of 4-Pentylphenyl 4-(nonyloxy)benzoate molecules, these interactions would include:

Van der Waals forces (dispersion and repulsion): These are the primary forces responsible for the anisotropic shape that leads to liquid crystalline ordering.

Electrostatic interactions: Arising from the permanent dipole moments and charge distributions of the molecules, particularly around the ester linkage.

Energy decomposition analysis, often performed using quantum mechanical methods, can quantify the strength of these interactions for different molecular arrangements (e.g., stacked, side-by-side). This information is critical for understanding why the molecules prefer to align in a particular manner to form a mesophase. As with the other sections, no such analysis has been published for 4-Pentylphenyl 4-(nonyloxy)benzoate.

Structure Property Relationship Studies of 4 Pentylphenyl 4 Nonyloxy Benzoate and Its Analogues

Influence of Alkyl Chain Length and Branching on Mesophase Behavior

The mesomorphic characteristics of calamitic (rod-shaped) liquid crystals, such as 4-pentylphenyl 4-(nonyloxy)benzoate, are profoundly influenced by the length and structure of their terminal alkyl chains. These flexible chains, located at either end of the rigid molecular core, play a crucial role in determining the type of liquid crystalline phases (mesophases) that form and the temperatures at which these transitions occur.

As the length of the alkoxy chain (the nonyloxy group in this case) is increased while keeping the pentyl group constant, a general trend is observed where the stability of smectic phases is enhanced relative to the nematic phase. Shorter alkoxy chains tend to favor the formation of a nematic phase, where the molecules exhibit long-range orientational order but no positional order. As the chain lengthens, the increased van der Waals forces between the aliphatic tails promote a more ordered, layered arrangement, leading to the appearance of smectic phases (e.g., Smectic A, Smectic C). nist.gov

The following data table, based on critically evaluated data for the 4-alkylphenyl 4-alkoxybenzoate series, illustrates the effect of varying the alkoxy chain length on the transition temperatures for a fixed pentyl group on the phenyl ring.

| Alkoxy Chain Length (n) | Compound Name | Cr-N/Sm Transition (°C) | N-I Transition (°C) |

| 1 | 4-Pentylphenyl 4-methoxybenzoate | 48 | 75 |

| 2 | 4-Pentylphenyl 4-ethoxybenzoate | 55 | 88 |

| 3 | 4-Pentylphenyl 4-propoxybenzoate | 45 | 77 |

| 4 | 4-Pentylphenyl 4-butoxybenzoate | 41 | 83 |

| 5 | 4-Pentylphenyl 4-pentyloxybenzoate | 38 | 78 |

| 6 | 4-Pentylphenyl 4-hexyloxybenzoate | 35 | 79 |

| 7 | 4-Pentylphenyl 4-heptyloxybenzoate | 42 | 81 |

| 8 | 4-Pentylphenyl 4-octyloxybenzoate | 45 | 83 |

| 9 | 4-Pentylphenyl 4-(nonyloxy)benzoate | 49 | 84 |

| 10 | 4-Pentylphenyl 4-decyloxybenzoate | 52 | 85 |

Note: The transition temperatures are representative values from evaluated data sets and may vary slightly between different literature sources. Cr denotes the crystalline solid phase, N the nematic phase, Sm a smectic phase, and I the isotropic liquid phase. The Cr-N/Sm transition indicates the melting point into the first liquid crystal phase.

Similarly, altering the length of the alkyl chain on the phenyl ring while keeping the nonyloxy group constant also modulates the mesomorphic properties.

The introduction of branching in the alkyl chains generally disrupts the molecular packing and reduces the thermal stability of the mesophases. Branched chains lower the melting points and the clearing points (the transition from the liquid crystal phase to the isotropic liquid). This is because the bulky, non-linear nature of branched chains hinders the close-packing required for the formation of ordered liquid crystalline phases.

Impact of Core Modifications on Anisotropic Properties

The rigid core of a liquid crystal molecule is the primary determinant of its anisotropic properties, such as birefringence (Δn) and dielectric anisotropy (Δɛ). For 4-pentylphenyl 4-(nonyloxy)benzoate, the core consists of two phenyl rings linked by an ester group. Modifications to this core structure can have a significant impact on these properties.

The nature and position of substituent groups on the phenyl rings are also critical. The introduction of polar groups, such as a cyano (-CN) or nitro (-NO₂) group, can drastically change the dielectric anisotropy. A terminal cyano group, for example, introduces a strong dipole moment along the long molecular axis, resulting in a large positive dielectric anisotropy. This is a key feature for the operation of twisted nematic liquid crystal displays. Conversely, lateral substitution on the phenyl rings (i.e., on the sides of the core) tends to increase the molecular breadth, which can lower the clearing temperature and affect the anisotropic properties by altering the molecular packing.

Design Principles for Tailoring Liquid Crystalline Behavior in Benzoate (B1203000) Esters

The study of 4-pentylphenyl 4-(nonyloxy)benzoate and its analogues provides valuable insights into the design principles for creating new benzoate ester liquid crystals with specific, desired properties. These principles can be summarized as follows:

Tuning Transition Temperatures: The melting points and clearing points can be systematically adjusted by varying the length of the terminal alkyl chains. Longer chains generally favor smectic phases and can either increase or decrease the clearing temperature depending on the specific homologous series and the "odd-even" effect (the alternation of transition temperatures for odd and even numbers of carbon atoms in the alkyl chain). Introducing branched chains is a reliable method for lowering the melting point and suppressing crystallinity.

Controlling Mesophase Type: The balance between nematic and smectic phases can be controlled by the length of the alkyl chains. Shorter chains favor the nematic phase, while longer chains promote the formation of smectic phases due to increased intermolecular attractions between the chains.

Engineering Anisotropic Properties: The birefringence and dielectric anisotropy are primarily controlled by the composition of the rigid core. To achieve high birefringence, the core should be composed of highly polarizable units, such as multiple aromatic rings. The dielectric anisotropy can be tailored by introducing strong polar groups at specific positions on the core. For a large positive Δɛ, a group with a strong dipole moment along the long molecular axis is required.

Optimizing Molecular Shape: A generally linear and rigid molecular shape is conducive to the formation of stable liquid crystalline phases. Deviations from linearity, such as the introduction of bulky lateral substituents or "bent" core structures, tend to disrupt the mesophase stability. However, such modifications can also be used to induce novel mesophases with unique properties.

By applying these principles, researchers can rationally design and synthesize new benzoate ester liquid crystals with optimized properties for a wide range of applications, from advanced display technologies to responsive materials and sensors. The study of compounds like 4-pentylphenyl 4-(nonyloxy)benzoate serves as a fundamental building block in this ongoing endeavor.

Advanced Research Applications and Device Integration Strategies for 4 Pentylphenyl 4 Nonyloxy Benzoate

Integration in Liquid Crystal Display (LCD) Technologies: Principles and Performance

The integration of 4-Pentylphenyl 4-(nonyloxy)benzoate in Liquid Crystal Display (LCD) technologies would be predicated on its behavior as a nematic liquid crystal. In a typical twisted nematic (TN) display, the liquid crystal material is sandwiched between two polarizers and glass substrates with alignment layers that orient the liquid crystal molecules in a helical structure. The application of an electric field realigns these molecules, altering the polarization of light passing through and thus controlling the display's transparency.

For 4-Pentylphenyl 4-(nonyloxy)benzoate, its performance in an LCD would be determined by several key parameters, which can be inferred from studies on similar phenyl benzoate (B1203000) derivatives. Current time information in Kansas City, MO, US.ossila.com A critical factor is the temperature range of its nematic phase. Research on homologous series of benzoate esters indicates that the length of the alkoxy chain significantly influences the mesomorphic range. researchgate.net The nonyloxy chain of the title compound suggests a specific temperature window in which it would operate effectively.

A recent study on 4-pentylphenyl 4-n-benzoate derivatives, which includes the nonyloxy variant, determined that their refractive index values are close to those of the E7 liquid crystal mixture, a standard material used in LCD panels. nih.gov This suggests that 4-Pentylphenyl 4-(nonyloxy)benzoate could possess suitable optical properties for display applications. The study also found that the forbidden energy gap decreases as the alkyl chain length increases, a factor that could influence the material's stability and performance under display operating conditions. nih.gov

Table 1: Inferred LCD Performance Characteristics of 4-Pentylphenyl 4-(nonyloxy)benzoate

| Property | Inferred Characteristic | Significance in LCDs |

|---|---|---|

| Phase Type | Nematic Liquid Crystal | Essential for most common LCD modes. |

| Dielectric Anisotropy (Δε) | Likely Positive | Enables alignment with an electric field. |

| Refractive Index | Similar to standard LC mixtures (e.g., E7) nih.gov | Crucial for light modulation and display optics. |

| Switching Speed | Dependent on viscosity and relaxation times | Determines the display's ability to render motion without blurring. |

| Mesomorphic Range | Influenced by the nonyloxy chain length | Defines the operational temperature range of the display. |

Research in Electro-Optical Switching Devices and Modulators

The application of 4-Pentylphenyl 4-(nonyloxy)benzoate in electro-optical switching devices and modulators would leverage its ability to alter light properties in response to an electric field. Such devices are critical components in telecommunications, optical computing, and laser systems. The performance in these applications is heavily dependent on the material's electro-optic coefficients, switching speed, and optical nonlinearities.

Research into materials like 4-(benzothiazolyldiazenyl)-3-chlorophenyl 4-(nonylthio)benzoate has demonstrated the potential for all-optical switching, where one light beam controls the intensity of another. researchgate.net While a different molecular structure, this highlights the potential of complex organic molecules with similar terminal groups for such applications. The study calculated nonlinear optical properties and determined a high nonlinear refractive index, which are desirable characteristics for switching devices. researchgate.net

For 4-Pentylphenyl 4-(nonyloxy)benzoate, its utility in electro-optical modulators would be linked to its ability to induce a phase shift in passing light, which is modulated by an applied voltage. The speed of this modulation is often a primary concern. Studies on dual-frequency nematic liquid crystals have shown that switching times can be controlled by the frequency of the applied electric field. mdpi.com While it is not known if the title compound exhibits dual-frequency behavior, this remains an active area of liquid crystal research.

The doping of nematic liquid crystals with organic molecules has also been shown to enhance electro-optical responses. For instance, doping with N-benzyl-2-methyl-4-nitroaniline (BNA) and Morpholinium 2-chloro-4-nitrobenzoate (M2C4N) has been found to decrease the rotational viscosity and threshold voltage, leading to faster switching times. mdpi.com This suggests that 4-Pentylphenyl 4-(nonyloxy)benzoate could either be used as a host material or be part of a mixture to achieve desired switching characteristics.

Potential in Smart Windows and Optical Shutter Systems

"Smart windows" and optical shutters represent a significant application area for liquid crystal technologies, aimed at controlling the transmission of light and heat. Polymer-dispersed liquid crystal (PDLC) systems are a common approach, where liquid crystal droplets are embedded in a polymer matrix. In their resting state, the randomly oriented droplets scatter light, making the window opaque. When an electric field is applied, the droplets align, and the window becomes transparent.

The suitability of 4-Pentylphenyl 4-(nonyloxy)benzoate for such applications would depend on its solubility in the polymer matrix and the refractive index mismatch between the liquid crystal and the polymer. Research on acrylate-assisted fractal nanostructured polymer-dispersed liquid crystal droplets has demonstrated the creation of vibrant colored smart windows. ossila.com

Another approach for smart windows involves thermochromic liquid crystals, which change their properties in response to temperature. mdpi.com Given that the phase transitions of 4-Pentylphenyl 4-(nonyloxy)benzoate are temperature-dependent, it could potentially be used in a thermally responsive smart window. For instance, a transition from a transparent nematic phase to a scattering state at a specific temperature could be used to automatically reduce solar gain in a building.

Optical shutters, which are used to block or transmit light on demand, also frequently employ liquid crystals. These devices offer advantages over mechanical shutters, such as faster switching speeds and no moving parts. The contrast ratio, switching speed, and operating voltage are key performance metrics. The properties of 4-Pentylphenyl 4-(nonyloxy)benzoate, such as its birefringence and dielectric anisotropy, would be central to its effectiveness in an optical shutter.

Exploration of Sensory Applications Based on Phase Transitions

The distinct phase transitions of liquid crystals make them sensitive to their environment, a property that can be harnessed for sensory applications. Changes in temperature, pressure, or the presence of chemical analytes can induce a phase transition, which can be detected optically.

The synthesis and study of various benzoate ester homologous series have shown that the transition temperatures are highly sensitive to the molecular structure, particularly the length of the alkoxy chain. researchgate.netderpharmachemica.com This sensitivity suggests that 4-Pentylphenyl 4-(nonyloxy)benzoate could be used as a temperature sensor. The transition from a crystalline solid to a nematic liquid, or from a nematic liquid to an isotropic liquid, occurs at a specific, reproducible temperature. This transition is accompanied by a change in the material's optical properties, such as its birefringence, which can be easily monitored.

Furthermore, the introduction of analytes onto the surface of a liquid crystal can disrupt the molecular ordering, leading to a detectable change in the optical texture. This principle is the basis for many liquid crystal-based biosensors. While no specific research has been published on the use of 4-Pentylphenyl 4-(nonyloxy)benzoate as a sensor, its phase behavior is indicative of its potential in this area. Atomistic analysis of the nematic phase transition in similar liquid crystals has provided insights into the intermolecular interactions that drive these changes, which is fundamental to understanding their sensing mechanisms. researchgate.net

Table 2: Summary of Compound Names

| Compound Name |

|---|

| 4-Pentylphenyl 4-(nonyloxy)benzoate |

| 4-pentylphenyl 4-n-alkoxybenzoates |

| 4-pentylphenyl 4-propylbenzoate |

| E7 liquid crystal mixture |

| 4-(benzothiazolyldiazenyl)-3-chlorophenyl 4-(nonylthio)benzoate |

| N-benzyl-2-methyl-4-nitroaniline (BNA) |

Future Research Directions and Emerging Paradigms for 4 Pentylphenyl 4 Nonyloxy Benzoate

Development of Novel Derivatives and Homologous Series

A primary avenue for future research lies in the systematic design and synthesis of novel derivatives and homologous series based on the 4-pentylphenyl 4-(nonyloxy)benzoate framework. The modification of molecular structure is a well-established strategy to fine-tune the physicochemical properties of liquid crystals, including the type of mesophases, transition temperatures, and optical anisotropy. tubitak.gov.tr

Research into homologous series, where the length of the terminal alkyl (pentyl) or alkoxy (nonyloxy) chains is systematically varied, remains crucial. Such studies allow for the detailed mapping of how chain length influences mesomorphic behavior. For instance, increasing the alkoxy chain length in similar phenyl benzoate (B1203000) systems can alter the stability and temperature range of nematic and smectic phases. nih.govrsc.org These relationships, while foundational, still offer opportunities for discovering materials with specific, tailored transition temperatures for new applications.

The development of novel derivatives extends beyond simple chain length modification. Future work will likely focus on:

Introducing different linking groups: Replacing the central ester (-COO-) linkage with others, such as a Schiff base (-CH=N-), can significantly impact molecular polarity, stability, and mesophase behavior. nih.gov

Lateral substitution: Adding substituents to the phenyl rings can disrupt molecular packing, lower melting points, and induce new phases.

Core modification: Expanding the rigid core from two phenyl rings to three or more, for instance by creating structures like 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate, can enhance the liquid crystalline temperature range and stability. tubitak.gov.trnih.gov

These synthetic efforts provide a platform for exploring new material properties and understanding the subtle interplay between molecular architecture and macroscopic behavior.

Table 1: Influence of Alkoxy Chain Length on Mesophase Transition in a Representative Homologous Series

| Compound Series (Example) | n (Alkoxy Chain Length) | Mesophase Type | Transition Temperature (°C) |

| Methyl 4-[4-(4-alkoxy benzoyloxy)benzylideneamino]benzoates | 6 | Smectic A | 120.5 (Cr → SmA) |

| Methyl 4-[4-(4-alkoxy benzoyloxy)benzylideneamino]benzoates | 8 | Smectic A | 115.2 (Cr → SmA) |

| Methyl 4-[4-(4-alkoxy benzoyloxy)benzylideneamino]benzoates | 10 | Smectic A | 112.8 (Cr → SmA) |

| Methyl 4-[4-(4-alkoxy benzoyloxy)benzylideneamino]benzoates | 12 | Smectic A | 109.1 (Cr → SmA) |

| Methyl 4-[4-(4-alkoxy benzoyloxy)benzylideneamino]benzoates | 14 | Smectic A | 106.3 (Cr → SmA) |

| Methyl 4-[4-(4-alkoxy benzoyloxy)benzylideneamino]benzoates | 16 | Smectic A | 104.5 (Cr → SmA) |

Note: This table is representative of trends observed in calamitic liquid crystals and is based on data for a similar homologous series to illustrate the principle. nih.gov

Exploration of Binary and Multicomponent Liquid Crystal Mixtures

While the study of pure compounds is essential for establishing baseline properties, commercial liquid crystal applications exclusively use complex mixtures. researchgate.net The exploration of binary and multicomponent mixtures containing 4-pentylphenyl 4-(nonyloxy)benzoate or its derivatives is a critical research direction. Mixing allows for the creation of eutectic systems, which have significantly lower melting points and broader liquid crystal temperature ranges than their individual components.

Future research in this area will focus on constructing and analyzing phase diagrams of binary and multicomponent systems. vanderbilt.eduresearchgate.net Key objectives of these studies include:

Broadening the Nematic Range: Mixing can suppress crystallization and stabilize the nematic phase over a wide temperature range, including at and below room temperature. researchgate.net

Inducing or Enhancing Smectic Phases: The interaction between different molecules in a mixture can lead to the stabilization or induction of smectic phases not present in the pure components. vanderbilt.edu This is often ascribed to favorable molecular packing or intermolecular interactions between dissimilar molecules.

Tuning Optical and Dielectric Properties: The properties of a mixture are a weighted average of its components, allowing for precise tuning of parameters like refractive index and dielectric anisotropy to meet the specific requirements of display devices.

The investigation of phase diagrams, often showing deviations from linear behavior, provides deep insights into the molecular interactions governing phase stability. vanderbilt.edu For example, the enhancement of a smectic C phase in a binary mixture can point to strong quadrupolar interactions between the molecular fragments of the two components. vanderbilt.edu

Table 2: Example of Phase Behavior Modification in a Binary Liquid Crystal Mixture

| Component A | Component B | Mole Fraction of A | Resulting Phase Behavior |

| Carborane Mesogen | Benzene Analogue | 1.0 | Nematic, Smectic A |

| Carborane Mesogen | Benzene Analogue | 0.5 | Significant expansion of Smectic C phase stability (by ~36 K) |

| Carborane Mesogen | Benzene Analogue | 0.0 | Nematic, Smectic A, Smectic C |

Note: This table is a conceptual representation based on findings for binary mixtures of different, but structurally relevant, liquid crystals to illustrate the non-ideal mixing behavior that can occur. vanderbilt.edu

Advanced Theoretical and Computational Methodologies for Prediction and Design

The empirical, trial-and-error approach to designing new liquid crystals is increasingly being supplemented by advanced theoretical and computational methods. chemrxiv.org These in-silico techniques offer a powerful way to predict the properties of hypothetical molecules before their synthesis, saving significant time and resources.

Density Functional Theory (DFT) has become a particularly valuable tool in liquid crystal research. nih.gov Future studies on 4-pentylphenyl 4-(nonyloxy)benzoate and its analogues will increasingly rely on DFT and other methods to:

Optimize Molecular Geometry: Accurately predict bond lengths, bond angles, and molecular conformation, which are fundamental to understanding how molecules pack in condensed phases.

Calculate Electronic Properties: Determine frontier molecular orbital energies (HOMO-LUMO gaps), which are crucial for understanding the material's stability and potential for use in electronic devices like liquid crystal field-effect transistors. rsc.org

Predict Vibrational Spectra: Correlate calculated vibrational frequencies with experimental data from Raman and IR spectroscopy to confirm molecular structure and analyze phase transitions. nih.gov

Simulate Intermolecular Interactions: Model the forces between molecules to better understand the formation of dimers and the collective behavior that leads to liquid crystalline ordering.

These computational approaches provide a molecular-level understanding that is often difficult to obtain through experimental means alone, accelerating the design of new materials with desired properties.

Table 3: Application of Computational Methods in Liquid Crystal Research

| Computational Method | Property Predicted/Analyzed | Relevance to Liquid Crystal Design |

| Density Functional Theory (DFT) | Optimized molecular geometry, vibrational frequencies | Understanding molecular shape and confirming experimental spectroscopic data. nih.gov |

| Density Functional Theory (DFT) | Frontier molecular energy levels (HOMO/LUMO) | Predicting electronic properties for applications in organic semiconductors. rsc.org |

| Molecular Dynamics (MD) | Phase transition behavior, molecular ordering | Simulating the collective behavior of molecules to predict mesophase formation. |

| Ab initio calculations | Intermolecular interaction energies | Quantifying the forces that drive self-assembly and phase stability. rsc.org |

Interdisciplinary Research with Soft Matter Physics and Nanoscience

The unique properties of liquid crystals position them at the intersection of several scientific disciplines. Future research on compounds like 4-pentylphenyl 4-(nonyloxy)benzoate will increasingly involve interdisciplinary collaborations, particularly with soft matter physics and nanoscience.

In soft matter physics , liquid crystals serve as ideal model systems for studying phenomena such as phase transitions, topological defects, and elasticity in ordered fluids. The ability to control molecular alignment with external fields makes them a rich playground for fundamental physics.

In nanoscience and materials science , these liquid crystals are being explored for applications beyond traditional displays:

Polymer-Dispersed Liquid Crystals (PDLCs): Dispersing liquid crystal droplets, such as those made from phenyl benzoates, within a polymer matrix is a key technology for smart windows. ossila.com Future work will aim to optimize the components and nanostructure to improve switching speeds, lower power consumption, and enhance color effects.

Host Matrices for Functional Materials: The ordered, anisotropic environment of a liquid crystal can be used to align guest molecules. For example, phenyl benzoate matrices can host phosphorescent dyes, leading to materials with bright, room-temperature phosphorescence for potential use in sensing or organic light-emitting diodes (OLEDs). ossila.com

Organic Electronics: The self-organizing properties of liquid crystals are being harnessed to create highly ordered semiconductor films for applications like field-effect transistors (LC-FETs), where charge transport is enhanced along the alignment direction. rsc.org

These interdisciplinary avenues promise to uncover new functionalities and applications for well-studied liquid crystal families, ensuring their continued relevance in advanced materials research.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 4-pentylphenyl 4-(nonyloxy)benzoate, and how can purity be optimized?

- Methodology : The compound is synthesized via a two-step esterification process. First, 4-nonyloxybenzoic acid is prepared by alkylation of 4-hydroxybenzoic acid with nonyl bromide under basic conditions (e.g., K₂CO₃ in DMF, 80°C, 12 hrs). Second, the acid is coupled with 4-pentylphenol using DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as catalysts in anhydrous dichloromethane .

- Purification : Recrystallization from ethanol/water (3:1 v/v) or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >98% purity. Monitor via TLC (Rf ≈ 0.5 in hexane:EtOAc 7:3) and confirm by HPLC (C18 column, acetonitrile/water 80:20) .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- 1H/13C NMR : Key peaks include the ester carbonyl (δ ~168 ppm in 13C NMR) and aromatic protons (δ 6.8–8.1 ppm in 1H NMR). The nonyloxy chain’s terminal methyl group appears at δ 0.88 ppm (triplet) .

- Mass Spectrometry : High-resolution ESI-MS should show [M+H]+ at m/z 424.31 (calculated for C27H36O3). Fragmentation patterns should align with cleavage at the ester bond .

- FT-IR : Confirm ester C=O stretch (~1720 cm⁻¹) and aryl ether C-O-C (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can phase transition inconsistencies between DSC and polarized optical microscopy (POM) be resolved?

- Root Cause : Discrepancies may arise from sample preparation (e.g., annealing time, heating/cooling rates) or impurities affecting mesophase stability.

- Methodology :

- Perform DSC at multiple scan rates (1–10°C/min) to identify kinetic vs. thermodynamic transitions.

- Cross-validate with variable-temperature POM, ensuring alignment of transition temperatures (e.g., smectic-to-isotropic).

- Use X-ray diffraction (XRD) to correlate thermal events with structural ordering .

Q. What strategies improve computational modeling of mesomorphic behavior in liquid crystal applications?

- Approach :

- Use molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) to model alkyl chain flexibility and π-π stacking of aromatic cores.

- Calculate order parameters (S) and tilt angles to predict nematic/smectic stability.

- Validate against experimental XRD layer spacing and POM textures .

Q. How do trace impurities impact electrochemical stability in optoelectronic device integration?

- Analysis :

- Perform cyclic voltammetry (CV) in anhydrous acetonitrile (0.1 M TBAPF6) to assess redox behavior.

- Compare purified vs. crude samples: impurities (e.g., unreacted phenol) may introduce parasitic peaks at ~1.2 V (vs. Ag/AgCl).

- Use GC-MS to identify impurities and optimize purification protocols .

Contradictory Data Analysis

Q. Conflicting reports on thermal stability: How to determine decomposition pathways?

- Resolution :

- Conduct thermogravimetric analysis (TGA) under nitrogen/air to distinguish oxidative vs. pyrolytic degradation.

- Pair with evolved gas analysis (EGA-MS) to identify volatile byproducts (e.g., CO2 from ester cleavage).

- Compare activation energies via Kissinger method for kinetic modeling .

Safety and Handling

Q. What are the critical safety protocols for handling 4-pentylphenyl 4-(nonyloxy)benzoate?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.